![molecular formula C8H7N3O2 B057366 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-09-5](/img/structure/B57366.png)

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Overview

Description

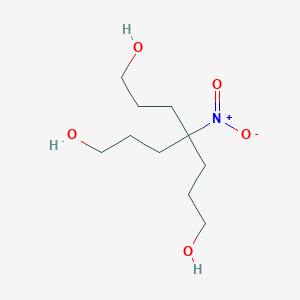

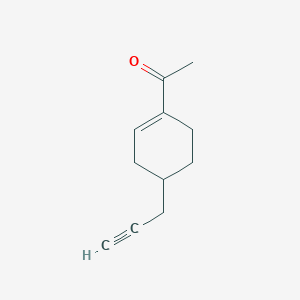

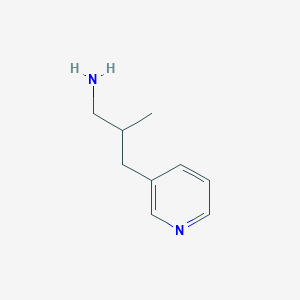

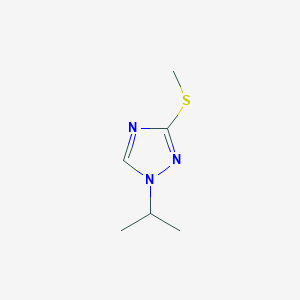

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound . It has an empirical formula of C8H7N3O2 and a molecular weight of 177.16 . This compound is part of the pyrazolopyridine family, which includes five congeners formed by the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . The structure of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is characterized by the presence of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have been the subject of numerous chemical reactions . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid include its solid form and its SMILES string, which is Cn1nc(C(O)=O)c2cccnc12 .Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, which are formed by the fusion of a pyrazole and a pyridine ring. Specifically, we’ll focus on the 1H-isomer of this compound (Figure 1). These molecules have attracted significant interest due to their structural similarity to purine bases like adenine and guanine .

Synthesis Methods

Several synthetic methods exist for obtaining 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Notably, I2-promoted formal cyclization reactions have been established, allowing the construction of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles .

Conclusion

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

Compounds within the pyrazolo[3,4-b]pyridine family are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .

Result of Action

Other pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit various biological activities, suggesting that this compound may also have potential therapeutic effects .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has the hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact .

Future Directions

properties

IUPAC Name |

1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYUZRHWLFJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556421 | |

| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

CAS RN |

116855-09-5 | |

| Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)